An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylcyclopentanol
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylcyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylcyclopentanol, a cyclic alcohol with the chemical formula C₆H₁₂O, is a compound of interest in various fields of chemical research and development, including fragrance synthesis and as an intermediate in the production of pharmaceuticals.[1][2] Its structure, consisting of a five-membered cyclopentane (B165970) ring substituted with a methyl and a hydroxyl group, gives rise to stereoisomerism (cis and trans isomers), which in turn influences its physical and chemical properties.[1] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2-Methylcyclopentanol, detailed experimental protocols for property determination and key reactions, and visualizations of reaction mechanisms and workflows.
Physical Properties
2-Methylcyclopentanol is a colorless liquid with a characteristic alcohol odor.[3] Its physical properties are influenced by the presence of the hydroxyl group, which allows for hydrogen bonding, and the overall molecular structure. The quantitative physical properties are summarized in the table below.
Table 1: Physical Properties of 2-Methylcyclopentanol
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O | [4][5] |
| Molecular Weight | 100.16 g/mol | [4][6] |
| Appearance | Colorless to pale yellow liquid | [7][8] |
| Boiling Point | 146-147 °C at 760 mmHg | [7] |
| cis isomer: 115-120 °C | [8] | |
| Melting Point | Data not readily available for individual isomers. A range of 100-101 °C has been reported for a related compound. | [9] |
| Density | 0.947 g/cm³ | [10][11] |
| Flash Point | 47.2 °C | [12] |
| Solubility | Soluble in water, ethanol, and ether.[3][8] The hydroxyl group allows for hydrogen bonding, contributing to its solubility in polar solvents. | [3] |
| CAS Number | 24070-77-7 (mixture of cis and trans) | [1][4] |
| 25144-05-2 (cis-isomer) | [1] | |
| 25144-04-1 (trans-isomer) | [1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 2-Methylcyclopentanol.
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Infrared (IR) Spectroscopy: The IR spectrum of 2-Methylcyclopentanol will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. Strong C-H stretching vibrations are observed around 2850-3000 cm⁻¹, and C-O stretching is visible in the 1000-1200 cm⁻¹ region.
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Mass Spectrometry (MS): The electron ionization mass spectrum of 2-Methylcyclopentanol shows a molecular ion peak (M⁺) at m/z 100. Common fragmentation patterns include the loss of a water molecule (M-18) and the loss of a methyl group (M-15).
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will show a complex pattern of signals. A broad singlet corresponding to the hydroxyl proton (OH) is typically observed, and its chemical shift is dependent on concentration and solvent. The proton attached to the carbon bearing the hydroxyl group (CH-OH) will appear as a multiplet. The methyl protons (CH₃) will be a doublet, and the cyclopentane ring protons will show a series of overlapping multiplets.
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¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the hydroxyl group will be deshielded and appear at a lower field (higher ppm value). The chemical shifts of the ring carbons will vary depending on their proximity to the substituents.
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Chemical Properties and Reactions
2-Methylcyclopentanol, as a secondary alcohol, undergoes several characteristic chemical reactions.
Dehydration
When heated with a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), 2-Methylcyclopentanol undergoes dehydration to form a mixture of alkenes. The major product is typically the most stable alkene, 1-methylcyclopentene, following Zaitsev's rule. Other minor products, such as 3-methylcyclopentene, can also be formed.[13] The reaction proceeds through a carbocation intermediate.
Caption: Dehydration of 2-Methylcyclopentanol.
Oxidation
As a secondary alcohol, 2-Methylcyclopentanol can be oxidized to a ketone, 2-methylcyclopentanone. Common oxidizing agents for this transformation include chromic acid (H₂CrO₄, often generated in situ from sodium dichromate, Na₂Cr₂O₇, and sulfuric acid), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane.[14]
Caption: Oxidation of 2-Methylcyclopentanol.
Esterification
2-Methylcyclopentanol reacts with carboxylic acids in the presence of an acid catalyst (e.g., concentrated H₂SO₄) to form esters. This reversible reaction is known as the Fischer esterification. To drive the equilibrium towards the ester product, an excess of the alcohol or the carboxylic acid is often used, or water is removed as it is formed.[15]
Caption: Fischer Esterification of 2-Methylcyclopentanol.
Experimental Protocols
Determination of Boiling Point
A precise boiling point is a key indicator of a liquid's purity.
Caption: Workflow for Boiling Point Determination.
Methodology:
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Apparatus Setup: A small amount of 2-Methylcyclopentanol is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube. The test tube is then attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. This assembly is then submerged in a heating bath (e.g., an oil bath or a Thiele tube).
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Heating: The heating bath is gently and slowly heated.
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Observation: As the temperature of the sample approaches its boiling point, a stream of bubbles will be observed emerging from the open end of the capillary tube.
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Cooling and Measurement: Once a steady stream of bubbles is observed, the heat source is removed. As the apparatus cools, the point at which the bubbling stops and the liquid begins to be drawn into the capillary tube is observed. The temperature at this point is recorded as the boiling point of the liquid.
Oxidation of 2-Methylcyclopentanol to 2-Methylcyclopentanone
Methodology (using Jones Reagent):
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Preparation of Jones Reagent: A solution of chromium trioxide (CrO₃) in concentrated sulfuric acid and water is carefully prepared.
-
Reaction Setup: 2-Methylcyclopentanol is dissolved in a suitable solvent, such as acetone, in a flask equipped with a magnetic stirrer and placed in an ice bath to control the reaction temperature.
-
Addition of Oxidant: The Jones reagent is added dropwise to the stirred solution of the alcohol. The reaction is exothermic and the temperature should be maintained below a certain level (e.g., 20-30 °C). The color of the reaction mixture will change from orange-red (Cr⁶⁺) to green (Cr³⁺) as the oxidation proceeds.
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Work-up: After the addition is complete and the reaction is stirred for a specified time, the excess oxidant is quenched (e.g., with isopropanol). The mixture is then diluted with water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
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Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed by rotary evaporation. The resulting crude product can be further purified by distillation or chromatography to yield pure 2-methylcyclopentanone.
Fischer Esterification of 2-Methylcyclopentanol
Methodology (example with acetic acid):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 2-Methylcyclopentanol, an excess of a carboxylic acid (e.g., glacial acetic acid), and a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) are combined.
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Reflux: The reaction mixture is heated to reflux for a specified period (typically 1-2 hours) to allow the reaction to reach equilibrium.
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Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel and washed with water to remove the excess carboxylic acid and the acid catalyst. It is then washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine.
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Purification: The organic layer is dried over an anhydrous drying agent, and the solvent (if any) and excess alcohol are removed by distillation. The resulting ester, 2-methylcyclopentyl acetate, can be further purified by fractional distillation.
Conclusion
2-Methylcyclopentanol is a versatile cyclic alcohol with well-defined physical and chemical properties. Its stereochemistry plays a significant role in its reactivity and physical characteristics. The reactions of dehydration, oxidation, and esterification are fundamental transformations that allow for the synthesis of various valuable organic compounds. The experimental protocols provided herein offer a practical guide for the determination of its properties and for carrying out its key chemical conversions in a laboratory setting. This comprehensive guide serves as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
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